molecular formula C20H30N2O6 B14365522 Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate CAS No. 91480-74-9

Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate

Cat. No.: B14365522
CAS No.: 91480-74-9
M. Wt: 394.5 g/mol
InChI Key: FEGBEVVXIMRMSX-UHFFFAOYSA-N
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Description

Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a propoxybutenoyl group and a dimethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate typically involves multi-step organic reactions. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of the Propoxybutenoyl Group: This step involves the reaction of the piperazine ring with a propoxybutenoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propoxybutenoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate: shares similarities with other piperazine derivatives and compounds containing propoxybutenoyl groups.

    Cycloalkanes: Compounds like cyclohexane and cyclopentane, which have similar cyclic structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91480-74-9

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate

InChI

InChI=1S/C20H30N2O6/c1-5-11-27-19(25)9-7-17(23)21-13-16(4)22(14-15(21)3)18(24)8-10-20(26)28-12-6-2/h7-10,15-16H,5-6,11-14H2,1-4H3

InChI Key

FEGBEVVXIMRMSX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C=CC(=O)N1CC(N(CC1C)C(=O)C=CC(=O)OCCC)C

Origin of Product

United States

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